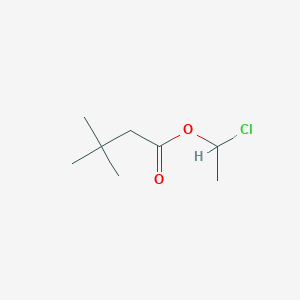
1,2,2,3,4-Pentafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H5F5. It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents. This compound is part of the broader class of fluorocarbons, which are known for their stability and low reactivity due to the presence of strong carbon-fluorine bonds.
Métodos De Preparación
1,2,2,3,4-Pentafluorobutane can be synthesized through various methods. One common industrial method involves the reaction of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride (HF) in a liquid-phase fluorination reactor. The reaction is typically carried out in the presence of a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride. The reaction conditions include a molar ratio of HF to 1,1,1,3,3-pentachlorobutane of 6-15:1, a reaction pressure of 1.0-1.5 MPa, and temperatures ranging from 60-140°C .
Análisis De Reacciones Químicas
1,2,2,3,4-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of fluorine atoms.
Oxidation and Reduction: While fluorocarbons are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions.
Hydrolysis: This compound is stable in water but can be hydrolyzed under acidic or basic conditions to form corresponding alcohols or acids.
Common reagents used in these reactions include strong acids, bases, and nucleophiles like amines and phenoxides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,2,3,4-Pentafluorobutane has several applications in scientific research and industry:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology and Medicine: Its stability and low reactivity make it useful in the development of pharmaceuticals and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of 1,2,2,3,4-Pentafluorobutane primarily involves its interaction with other molecules through its carbon-fluorine bonds. These bonds are highly polar, making the compound an excellent solvent for polar substances. The molecular targets and pathways involved depend on the specific application, such as its use as a solvent or a reagent in chemical reactions.
Comparación Con Compuestos Similares
1,2,2,3,4-Pentafluorobutane can be compared with other fluorocarbons like:
1,1,1,3,3-Pentafluorobutane: Similar in structure but differs in the position of fluorine atoms, affecting its physical and chemical properties.
Perfluorobutanesulfonyl fluoride: Another fluorocarbon with different functional groups, leading to varied applications and reactivity.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct properties and makes it suitable for specialized applications.
Propiedades
Número CAS |
119450-75-8 |
|---|---|
Fórmula molecular |
C4H5F5 |
Peso molecular |
148.07 g/mol |
Nombre IUPAC |
1,2,2,3,4-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c5-1-3(7)4(8,9)2-6/h3H,1-2H2 |
Clave InChI |
IOTWXMNNAJMNKW-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(CF)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
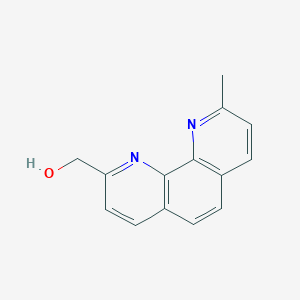

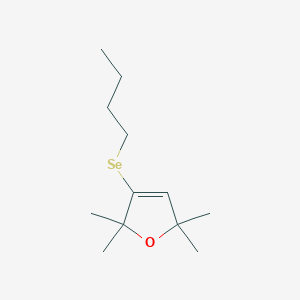

![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
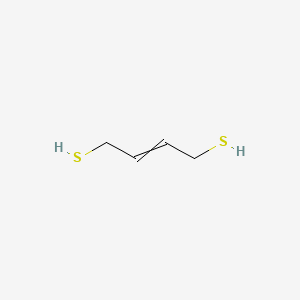
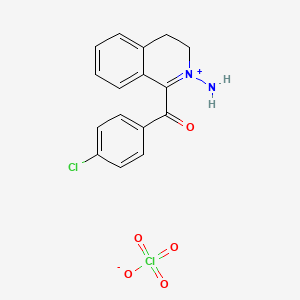
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
